

# physical and chemical properties of 1-(Isoquinolin-8-YL)ethanone

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-(Isoquinolin-8-YL)ethanone

Cat. No.: B1394840

[Get Quote](#)

## An In-Depth Technical Guide to 1-(Isoquinolin-8-YL)ethanone

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

## Abstract

**1-(Isoquinolin-8-yl)ethanone**, also known as 8-acetylisquinoline, is a heterocyclic ketone built upon the versatile isoquinoline scaffold. The isoquinoline motif is a cornerstone in medicinal chemistry, forming the structural basis for numerous natural alkaloids and synthetic pharmaceuticals.[1][2][3] The addition of an acetyl group at the 8-position introduces a key synthetic handle and a point for electronic and steric modulation, making this compound a molecule of significant interest for fragment-based drug discovery and as a building block in organic synthesis.[4][5] This guide provides a consolidated overview of its known chemical and physical properties, outlines standard methodologies for its analytical characterization, and discusses its potential within the broader context of drug development.

## Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its precise identity. **1-(Isoquinolin-8-yl)ethanone** is an aromatic compound featuring a benzene ring fused to a pyridine ring, which defines it as an isoquinoline.[1] The ethanone (acetyl) group is substituted at the C8 position of the bicyclic system.

Figure 1: 2D Structure of **1-(Isoquinolin-8-yl)ethanone**.

The presence of the nitrogen atom makes the isoquinoline core a weak base, while the acetyl group provides a site for nucleophilic attack at the carbonyl carbon and acidic protons on the methyl group for enolate formation.<sup>[1]</sup>

## Physicochemical and Computational Properties

Quantitative physical data for this specific molecule is not extensively published. However, we can consolidate known identifiers and computational predictions to build a working profile.

Property	Value	Source
CAS Number	1053655-98-3	[6]
Molecular Formula	C <sub>11</sub> H <sub>9</sub> NO	[6]
Molecular Weight	171.20 g/mol	[6]
Appearance	Likely an off-white to brownish solid, based on related compounds.	[7]
Topological Polar Surface Area (TPSA)	29.96 Å <sup>2</sup>	[6]
LogP (Octanol/Water Partition Coeff.)	2.4374	[6]
Hydrogen Bond Acceptors	2	[6]
Hydrogen Bond Donors	0	[6]
Rotatable Bonds	1	[6]

Field Insights: The LogP value of ~2.4 suggests moderate lipophilicity, a crucial parameter in drug design that influences membrane permeability and solubility. The single rotatable bond between the isoquinoline ring and the carbonyl carbon imparts some conformational flexibility, which can be significant for receptor binding. The parent isoquinoline is soluble in common

organic solvents like ethanol, acetone, and diethyl ether, and this solubility profile is expected to be largely retained by **1-(Isoquinolin-8-yl)ethanone**.<sup>[1]</sup>

## Synthesis and Reactivity

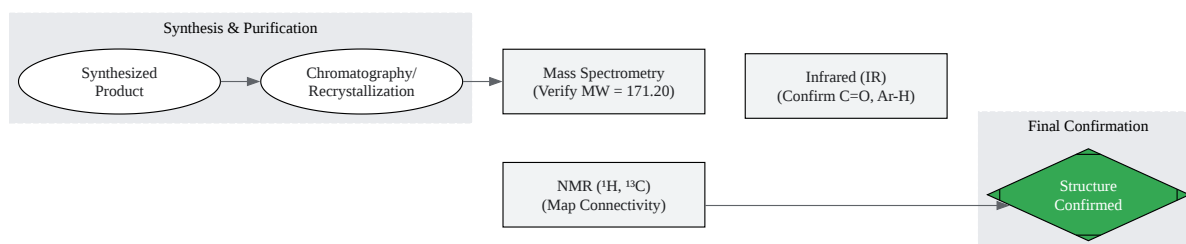
While a specific, peer-reviewed synthesis for **1-(Isoquinolin-8-yl)ethanone** is not readily available in the searched literature, its synthesis can be conceptualized through established organometallic cross-coupling reactions or Friedel-Crafts acylation of a suitable isoquinoline precursor.

General Reactivity:

- **The Isoquinoline Ring:** As a heterocyclic aromatic system, it can undergo electrophilic substitution, although the pyridine part of the ring is generally deactivated to this type of reaction. The benzene ring is the more likely site of substitution. The nitrogen atom can be protonated or alkylated.<sup>[8]</sup>
- **The Acetyl Group:** The ketone functionality is a versatile reactive site. The carbonyl can be reduced to an alcohol, converted to an imine, or undergo Wittig-type reactions. The  $\alpha$ -protons on the methyl group are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in reactions like aldol condensations or alkylations.

## Analytical Characterization Workflow

Proper structural verification is paramount. A multi-technique spectroscopic approach is required to unambiguously confirm the identity and purity of **1-(Isoquinolin-8-yl)ethanone**.<sup>[9]</sup>  
<sup>[10]</sup>



[Click to download full resolution via product page](#)

Figure 2: Generalized workflow for the analytical confirmation of a synthesized compound.

## Mass Spectrometry (MS)

- Objective: To confirm the molecular weight of the compound.
- Methodology:
  - Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
  - Introduce the sample into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer (e.g., Time-of-Flight or Quadrupole).
  - Acquire the spectrum in positive ion mode. The protonated molecule  $[M+H]^+$  is expected.
- Expected Result: A prominent peak at  $m/z$  172.21, corresponding to the protonated molecule  $[C_{11}H_9NO + H]^+$ . The molecular ion peak  $[M]^+$  at  $m/z$  171.20 may also be observed.<sup>[11]</sup>

## Infrared (IR) Spectroscopy

- Objective: To identify key functional groups, providing a rapid confirmation of the carbonyl and aromatic systems.[\[9\]](#)
- Methodology:
  - For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk.
  - Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the solid sample directly on the crystal.
  - Scan the sample from approximately 4000 to 400  $\text{cm}^{-1}$ .
- Expected Absorptions:
  - $\sim 3100\text{-}3000\text{ cm}^{-1}$ : C-H stretching from the aromatic isoquinoline ring.
  - $\sim 1685\text{ cm}^{-1}$ : A strong, sharp absorption characteristic of a conjugated ketone (C=O stretch).
  - $\sim 1600\text{-}1450\text{ cm}^{-1}$ : Several sharp peaks corresponding to C=C and C=N bond stretching within the aromatic rings.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To provide a detailed map of the carbon-hydrogen framework, confirming the precise arrangement of atoms and isomeric purity.[\[11\]](#)[\[12\]](#)
- Methodology:
  - Dissolve  $\sim 5\text{-}10\text{ mg}$  of the sample in  $\sim 0.6\text{ mL}$  of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube.
  - Acquire a  $^1\text{H}$  NMR spectrum to identify all unique proton environments, their integrations (relative numbers), and splitting patterns (neighboring protons).
  - Acquire a  $^{13}\text{C}$  NMR spectrum to identify all unique carbon environments.

- (Optional but Recommended) Perform 2D NMR experiments like COSY (proton-proton correlation) and HSQC/HMBC (proton-carbon correlation) to definitively assign all signals. [\[9\]](#)
- Predicted  $^1\text{H}$  NMR Signals (in  $\text{CDCl}_3$ ):
  - A singlet integrating to 3H around  $\delta$  2.6-2.8 ppm (the  $-\text{C}(=\text{O})\text{CH}_3$  protons).
  - A complex multiplet region between  $\delta$  7.5-9.0 ppm integrating to 6H (the protons on the isoquinoline ring system). The exact shifts and coupling constants will depend on the electronic environment of each proton.
- Predicted  $^{13}\text{C}$  NMR Signals (in  $\text{CDCl}_3$ ):
  - A signal around  $\delta$  25-30 ppm for the methyl carbon.
  - A signal downfield,  $>\delta$  190 ppm, for the carbonyl carbon.
  - Multiple signals in the aromatic region ( $\delta$  120-155 ppm) for the 9 carbons of the isoquinoline ring.

## Applications in Drug Discovery and Medicinal Chemistry

The true value of **1-(Isoquinolin-8-yl)ethanone** lies in its potential as a scaffold or intermediate in the development of novel therapeutics. The isoquinoline core is a "privileged structure" in medicinal chemistry, appearing in drugs with activities ranging from vasodilators to anticancer agents.[\[2\]](#)[\[13\]](#)

- Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that binds to the hinge region of the enzyme's ATP pocket. The isoquinoline structure is an excellent template for developing such inhibitors.[\[5\]](#) The acetyl group can be functionalized to extend into other pockets of the active site to enhance potency and selectivity.[\[14\]](#)[\[15\]](#)
- Building Block for Complex Molecules: The ketone functionality allows for the construction of more complex derivatives. For example, it can be used as an anchor point to attach other

pharmacophores via condensation or reductive amination reactions, enabling the exploration of new chemical space.[4]

- **Fragment-Based Screening:** As a relatively small molecule with defined chemical features (H-bond acceptor, aromatic system, potential for derivatization), it is an ideal candidate for fragment-based drug discovery (FBDD) campaigns targeting various proteins.[5]

## Conclusion

**1-(Isoquinolin-8-yl)ethanone** is a well-defined chemical entity with significant potential for synthetic and medicinal chemistry applications. While detailed experimental data on its physical properties remains to be broadly published, its structure allows for reliable prediction of its chemical behavior and spectroscopic signatures. The robust and validated analytical workflows described herein provide a clear path for its unambiguous identification and characterization. Its utility as a building block, coupled with the proven therapeutic relevance of the isoquinoline scaffold, positions **1-(Isoquinolin-8-yl)ethanone** as a valuable compound for researchers aiming to develop the next generation of targeted therapeutics.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy 1-(6-Hydroxyisoquinolin-1-yl)ethanone (EVT-15356799) [evitachem.com]
- 5. Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs - Research Outreach [researchoutreach.org]
- 6. chemscene.com [chemscene.com]
- 7. chemimpex.com [chemimpex.com]

- 8. CAS 62882-00-2: 8-Methylisoquinoline | CymitQuimica [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. youtube.com [youtube.com]
- 12. open.uct.ac.za [open.uct.ac.za]
- 13. Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation [mdpi.com]
- 14. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 1-(Isoquinolin-8-YL)ethanone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1394840#physical-and-chemical-properties-of-1-isoquinolin-8-yl-ethanone]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)